![molecular formula C12H18FN3 B1386261 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 CAS No. 1153197-28-4](/img/structure/B1386261.png)

4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺

描述

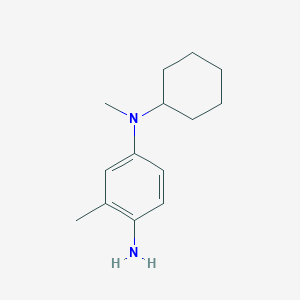

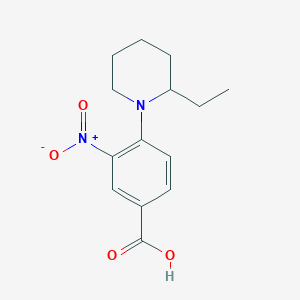

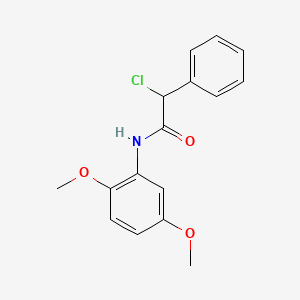

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound with the molecular formula C12H18FN3 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with an amino group and a fluoro group .Chemical Reactions Analysis

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .作用机制

Target of Action

It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .

Mode of Action

In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .

实验室实验的优点和局限性

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive compound that is readily available and easy to handle. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a hazardous compound and should be handled with care. In addition, it is a volatile compound and may degrade rapidly in the presence of light or heat.

未来方向

There are several potential future directions for research involving 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline. One area of interest is the development of new methods for the synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline and its derivatives. Another area of interest is the exploration of its mechanism of action and the elucidation of its biochemical and physiological effects. In addition, research into the development of new applications for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, such as its use as a drug molecule or as a ligand in coordination chemistry, is of interest. Finally, further research into the safety and toxicity of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is needed in order to ensure its safe use in laboratory experiments and other applications.

科学研究应用

抗病毒活性

吲哚衍生物,包括 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 的核心结构,据报道具有显著的抗病毒特性。 例如,某些基于吲哚的化合物对流感 A 病毒和其他病毒表现出抑制作用 。这表明我们感兴趣的化合物可能被修改以增强其抗病毒能力。

抗炎特性

已知吲哚核存在于许多具有抗炎作用的合成药物分子中。 因此,可以探索 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 在治疗炎症疾病中的潜在用途 。

抗癌应用

具有吲哚骨架的化合物已被发现以高亲和力与多种受体结合,这有利于抗癌剂的开发。 对 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 的修饰研究可能导致新的癌症治疗方案 。

抗菌作用

吲哚衍生物也以其抗菌活性而闻名。 这为 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 用于开发可以对抗多种细菌感染的新型抗菌药物提供了可能性 。

抗糖尿病潜力

吲哚衍生物的生物活性扩展到抗糖尿病作用。 因此, 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 有可能用于合成旨在控制糖尿病的药物 。

抗疟疾活性

基于吲哚的化合物已被用于治疗疟疾。 可以优化 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 的结构特征以增强其作为抗疟疾剂的功效 。

抗胆碱酯酶活性

吲哚衍生物在抗胆碱酯酶活性方面显示出希望,这对于治疗阿尔茨海默病等疾病至关重要。 对 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 的应用研究可能有助于开发治疗神经退行性疾病的方法 。

抗氧化特性

吲哚衍生物的抗氧化能力值得注意。 从 4-氟-2-[(4-甲基-1-哌嗪基)甲基]苯胺 合成的化合物可能导致开发有助于保护细胞免受氧化应激的抗氧化剂 。

属性

IUPAC Name |

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYNKPRVIIMGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)

![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)